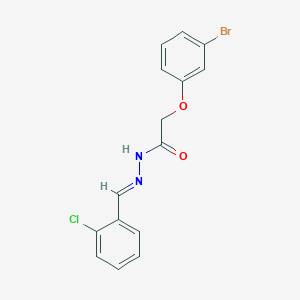

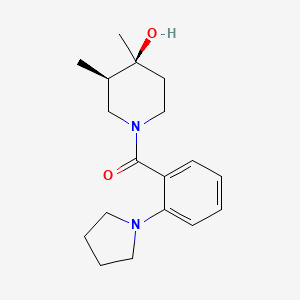

![molecular formula C13H13N3O3 B5548194 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime is a chemical compound that has been studied in various contexts. It is related to compounds explored in several chemical reactions and structural analyses.

Synthesis Analysis

Synthesis Pathways : The compound has been explored in contexts like the tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening in the reaction of related pyran compounds with benzaldehydes (Khatri & Samant, 2015).

Structural Formation : It is related to complex structures like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde synthesized from reactions of benzaldehydes with other compounds (Özay et al., 2013).

Molecular Structure Analysis

- Crystal Structure : Studies have been conducted on similar compounds analyzing their crystal structure using techniques like X-ray diffraction (Moser et al., 2005).

Chemical Reactions and Properties

- Reaction Behaviors : The compound exhibits interesting chemical behaviors in reactions, such as in the formation of complex oxime structures and pyrimidine derivatives (ElMarrouni & Heras, 2015).

Physical Properties Analysis

- Spectroscopic Properties : Studies on related compounds have focused on their conformational, spectroscopic, and physicochemical properties, providing insights into their physical characteristics (Kaya et al., 2018).

Chemical Properties Analysis

- Chemical Stability and Reactivity : Analysis of the chemical stability and reactivity, including bond dissociation energies and interaction with various solvents, has been performed on similar compounds (Dey et al., 2017).

Applications De Recherche Scientifique

Synthesis and Optical Properties of Metal Complexes

4-Methyl(methoxy or chloro)benzaldehyde derivatives have been explored for the synthesis of metal complexes with improved optical properties. For instance, these derivatives reacted with 2-methyl-8-quinolinol to afford substituted 2-styryl-8-quinolinols, which were then used as chelating ligands to prepare aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and processability, and their solutions emitted blue-green light, indicating potential applications in photoluminescence and materials science (Barberis & Mikroyannidis, 2006).

Oxidation Reactions and Organic Synthesis

Methoxy substituted benzaldehydes have been utilized to distinguish between different types of oxidants in organic synthesis. The oxidation reactions of these compounds can lead to the formation of various products, such as methoxy substituted benzyl derivatives and benzaldehydes. These reactions highlight the role of such compounds in developing new synthetic pathways and understanding the mechanisms of oxidation reactions (Lai, Lepage, & Lee, 2002).

Molecular Docking and Drug Design

Studies on oxime molecules, including 4-methoxy-benzaldehyde oxime, have reported their conformational, spectroscopic, optical, physicochemical properties, and molecular docking with DNA and protein structures. These investigations provide insights into the potential of these molecules in drug design and development, showcasing their interactions with biological targets and the implications for designing molecules with specific biological activities (Kaya, Kucuk, & Kaya, 2018).

Advanced Materials and Catalysis

Oxime derivatives have been synthesized and analyzed for their crystal structures, electronic structure, and molecular electrostatic potential, contributing to the field of materials science. These studies provide a foundation for designing materials with specific electronic properties and understanding the interactions that govern the assembly of molecules into complex structures (Dey et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[[4-(4-methoxy-6-methylpyrimidin-2-yl)oxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-9-7-12(18-2)16-13(15-9)19-11-5-3-10(4-6-11)8-14-17/h3-8,17H,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQNKFTYUFCPOA-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxy-6-methylpyrimidin-2-yl)oxy]benzaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)